N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide: is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxyphenyl group, and a methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the ethoxyphenyl, methoxyphenyl, and methylthiophenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, methoxybenzene, and methylthiophene, along with catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C. Solvents like dichloromethane (DCM), ethanol, and dimethyl sulfoxide (DMSO) are commonly used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide: has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific diseases. Its ability to modulate biological pathways makes it a candidate for drug discovery.
Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
- N-(4-chlorophenyl)-2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
- N-(4-bromophenyl)-2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
Uniqueness
The uniqueness of N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide lies in its ethoxyphenyl group, which imparts distinct chemical properties compared to its fluorophenyl, chlorophenyl, and bromophenyl analogs. This difference can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C27H29N3O4S2 |
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Molecular Weight |
523.7 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C27H29N3O4S2/c1-4-34-21-10-8-19(9-11-21)28-25(31)17-23-26(32)30(20-6-5-7-22(16-20)33-3)27(35)29(23)14-12-24-18(2)13-15-36-24/h5-11,13,15-16,23H,4,12,14,17H2,1-3H3,(H,28,31) |
InChI Key |
SXLREIBJINRVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=C(C=CS3)C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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